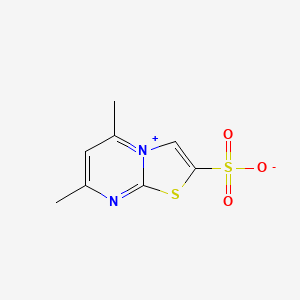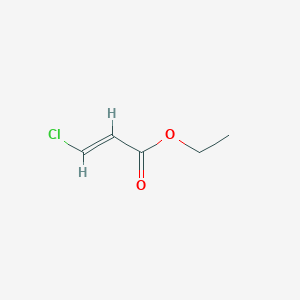
Ethyl (E)-3-chloroacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from ethyl alcohol and 3-chloroacrylic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-chloroacrylate can be synthesized through the esterification of 3-chloroacrylic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-chloroacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroacrylic acid and ethanol.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acrylates, depending on the nucleophile used.
Hydrolysis: The major products are 3-chloroacrylic acid and ethanol.
Polymerization: The major products are polymers with varying molecular weights and properties.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-chloroacrylate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of specialty polymers with unique properties, such as high thermal stability and chemical resistance.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: The compound is used in the development of advanced materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of ethyl (E)-3-chloroacrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted acrylates. Additionally, the ester group can participate in polymerization reactions, resulting in the formation of polymers with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-3-chloroacrylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (E)-2-chloroacrylate: Similar in structure but with the chlorine atom at a different position.
Ethyl (E)-3-bromoacrylate: Similar in structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific reactivity and the position of the chlorine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form polymers with unique properties sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
16491-00-2 |
|---|---|
Molekularformel |
C5H7ClO2 |
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
ethyl (E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
OKMYNYPNNCRXCE-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/Cl |
Kanonische SMILES |
CCOC(=O)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


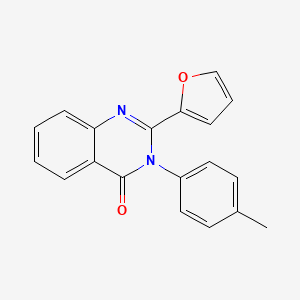
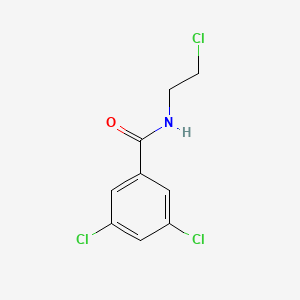
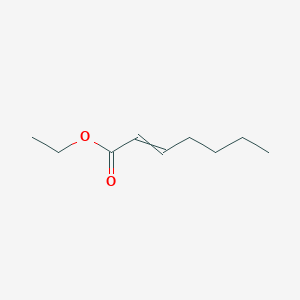
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)
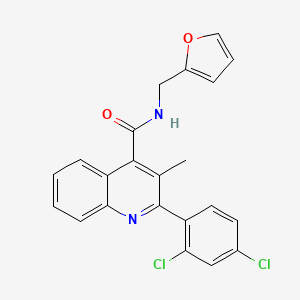
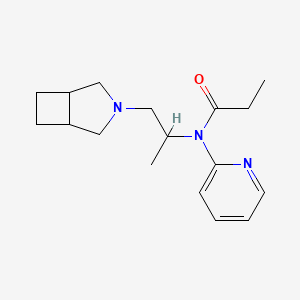
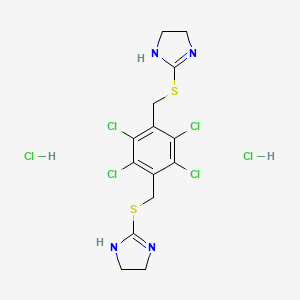
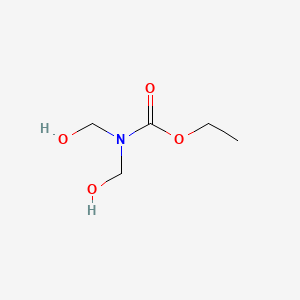
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
